5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
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Overview
Description
5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one: is a chemical compound with the molecular formula C19H18O6 . It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the use of 3,4,5-trimethoxybenzaldehyde and 7-hydroxy-4-methylcoumarin as starting materials. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing gene expression. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
3,4,5-Trimethoxybenzaldehyde: Another precursor used in the synthesis.
Chromen-4-one derivatives: A class of compounds with similar structures and diverse biological activities.
Uniqueness
5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential therapeutic applications and diverse reactivity make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
70460-23-0 |
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Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
5-hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-10-5-12(20)18-13(21)9-14(25-15(18)6-10)11-7-16(22-2)19(24-4)17(8-11)23-3/h5-9,20H,1-4H3 |
InChI Key |
ZXEOHVWQJDJDAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OC)OC)OC)O |
Origin of Product |
United States |
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